N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,2-diphenylacetamide

Physicochemical profiling Medicinal chemistry Drug-likeness

N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,2-diphenylacetamide (CAS 941923-25-7, PubChem CID is a synthetic heterocyclic compound belonging to the 4-oxo-4H-pyrido[1,2-a]pyrimidine class, bearing a 7-chloro substituent, a 2-methyl group, and a 2,2-diphenylacetamide side chain at the 3-position. Its molecular formula is C₂₃H₁₈ClN₃O₂ with a molecular weight of 403.9 g/mol; computed physicochemical properties include XLogP3-AA of 3.5, one hydrogen bond donor, three hydrogen bond acceptors, and four rotatable bonds.

Molecular Formula C23H18ClN3O2
Molecular Weight 403.87
CAS No. 941923-25-7
Cat. No. B2472769
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,2-diphenylacetamide
CAS941923-25-7
Molecular FormulaC23H18ClN3O2
Molecular Weight403.87
Structural Identifiers
SMILESCC1=C(C(=O)N2C=C(C=CC2=N1)Cl)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C23H18ClN3O2/c1-15-21(23(29)27-14-18(24)12-13-19(27)25-15)26-22(28)20(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-14,20H,1H3,(H,26,28)
InChIKeyMSZVQHWQUCXBFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(7-Chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,2-diphenylacetamide (CAS 941923-25-7): Core Identity and Physicochemical Profile for Procurement Decisions


N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,2-diphenylacetamide (CAS 941923-25-7, PubChem CID 18566151) is a synthetic heterocyclic compound belonging to the 4-oxo-4H-pyrido[1,2-a]pyrimidine class, bearing a 7-chloro substituent, a 2-methyl group, and a 2,2-diphenylacetamide side chain at the 3-position [1]. Its molecular formula is C₂₃H₁₈ClN₃O₂ with a molecular weight of 403.9 g/mol; computed physicochemical properties include XLogP3-AA of 3.5, one hydrogen bond donor, three hydrogen bond acceptors, and four rotatable bonds [1]. The pyrido[1,2-a]pyrimidine scaffold is a recognized privileged structure in medicinal chemistry, with derivatives reported to exhibit SRS-A antagonism, efflux pump inhibition, anticancer, antimalarial, and antimicrobial activities across multiple independent research programs [2].

Why In-Class Pyrido[1,2-a]pyrimidine Analogs Cannot Substitute for CAS 941923-25-7: Structural Determinants of Biological Divergence


Within the 4-oxo-4H-pyrido[1,2-a]pyrimidine chemotype, biological activity is exquisitely sensitive to the nature and position of substituents. SAR studies on 3-carboxamide and 3-acetamide derivatives demonstrate that the identity of the 3-position side chain directly governs anticancer potency across cell lines, with compounds 6h–k and 6n showing differential activity profiles among the 6a–n series [1]. Similarly, antimalarial screening of 42 pyrido[1,2-a]pyrimidin-4-ones revealed that only two out of 42 compounds exhibited moderate activity (IC₅₀ values of 33 μM and 37 μM), underscoring that minor structural modifications yield large potency differences [2]. The target compound combines three critical features—a 7-chloro electron-withdrawing substituent, a 2-methyl group, and a bulky lipophilic 2,2-diphenylacetamide at position 3—that together create a unique physicochemical and pharmacophoric signature (XLogP3 3.5, four rotatable bonds, topological polar surface area 61.8 Ų) [3] unlikely to be replicated by any single commercially available analog. Simple substitution with a non-chlorinated analog (e.g., N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2,2-diphenylacetamide, MW 369.4, no halogen) or a 7-methyl variant (CAS 941965-82-8) alters both electronic properties and steric profile, with predictable consequences for target binding and selectivity.

Quantitative Differentiation Evidence for CAS 941923-25-7: Comparator-Backed Performance Data


Physicochemical Differentiation: Lipophilicity and Rotatable Bond Profile vs. Non-Chlorinated and 7-Methyl Analogs

The 7-chloro substituent in the target compound imparts a distinct electronic and lipophilic profile compared to the non-halogenated analog N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2,2-diphenylacetamide. The target compound has a computed XLogP3-AA of 3.5 and a molecular weight of 403.9 g/mol [1], whereas the des-chloro analog has a molecular weight of 369.4 g/mol and lacks the electron-withdrawing chlorine, which influences both passive membrane permeability and potential halogen-bonding interactions with biological targets. Compared to the 7-methyl analog N-{2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2,2-diphenylacetamide (CAS 941965-82-8, MW 383.4), the 7-chloro compound offers a distinct hydrogen-bond acceptor profile due to the chlorine atom, which can serve as a halogen-bond donor in protein-ligand interactions.

Physicochemical profiling Medicinal chemistry Drug-likeness

3-Position Diphenylacetamide vs. Simpler 3-Acetamide: Molecular Complexity and Potential Binding Interactions

The target compound bears a bulky 2,2-diphenylacetamide side chain at the 3-position, in contrast to simpler analogs such as N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide (MW ~265.7) and N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)pivalamide (CAS 941923-22-4, MW ~279.7). The diphenylacetamide contributes two additional aromatic rings and significantly greater hydrophobic surface area, which can enhance binding affinity through π-π stacking and hydrophobic contacts with protein targets. SAR studies on related pyrido[1,2-a]pyrimidine-3-carboxamides confirm that the nature of the 3-position substituent is a primary driver of anticancer activity, with aliphatic amine-derived analogs (6h–k, 6n) showing the most promising profiles among the 14-compound series tested against four human cancer cell lines [1].

Structure-activity relationship Medicinal chemistry Fragment-based design

Class-Level Anticancer Activity: Pyrido[1,2-a]pyrimidine-3-carboxamide SAR Demonstrates 3-Position Sensitivity

A series of 14 novel pyrido[1,2-a]pyrimidine-3-carboxamide derivatives (6a–n) were screened against four human cancer cell lines (HeLa, MCF-7, A549, and HepG2). Compounds 6h, 6i, 6j, 6k, and 6n were identified as showing promising anticancer activity, demonstrating that the nature of the amine-derived side chain at the 3-carboxamide position is a critical determinant of antiproliferative potency [1]. While the specific compound CAS 941923-25-7 was not directly included in this study, it belongs to the same 3-substituted-4-oxo-4H-pyrido[1,2-a]pyrimidine chemotype and features a 3-acetamide linkage, placing it within the SAR space established by Hermecz et al. for 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-acetamides [2]. Users procuring this compound for anticancer screening should anticipate cell-line-dependent activity profiles consistent with this scaffold.

Anticancer Cytotoxicity Cancer cell lines

Class-Level Antimalarial Activity: Pyrido[1,2-a]pyrimidin-4-one Scaffold Shows Moderate Anti-Plasmodial Activity with Narrow SAR

In a study of 42 pyrido[1,2-a]pyrimidin-4-one derivatives screened against the chloroquine-sensitive Pf 3D7 strain of Plasmodium falciparum, only two compounds demonstrated moderate antimalarial activity: 3-fluorobenzyl(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)carbamate (compound 21, IC₅₀ = 33 μM) and 4-oxo-N-[4-(trifluoromethyl)benzyl]-4H-pyrido[1,2-a]pyrimidine-3-carboxamide (compound 37, IC₅₀ = 37 μM) [1]. The low hit rate (2/42, ~4.8%) underscores that antimalarial activity within this chemotype is highly dependent on specific structural features at the 3-position. The target compound features a diphenylacetamide at the 3-position via an amide linkage, which differs from both the carbamate of compound 21 and the benzyl-carboxamide of compound 37, suggesting that its antimalarial profile would be distinct from either active compound.

Antimalarial Plasmodium falciparum Infectious disease

Recommended Research and Procurement Scenarios for CAS 941923-25-7 Based on Evidence-Backed Differentiation


SAR Expansion of 3-Substituted Pyrido[1,2-a]pyrimidin-4-ones for Anticancer Lead Optimization

Given the established sensitivity of anticancer activity to the 3-position substituent in the pyrido[1,2-a]pyrimidine-3-carboxamide series [1], CAS 941923-25-7 serves as a logical SAR probe to investigate the impact of introducing a bulky, lipophilic 2,2-diphenylacetamide at position 3. Its computed XLogP3 of 3.5 and molecular weight of 403.9 g/mol position it at the upper end of drug-like chemical space for this scaffold, enabling exploration of hydrophobicity-driven potency gains versus simpler 3-acetamide or 3-carboxamide analogs [2]. Procurement of this specific compound ensures the correct substitution pattern for systematic SAR studies.

Halogen-Bonding and Electrostatic Interaction Studies Utilizing the 7-Chloro Substituent

The 7-chloro substituent provides an electron-withdrawing group capable of participating in halogen-bonding interactions with protein targets, a feature absent in the des-chloro analog (MW 369.4). This compound can be employed in comparative biophysical studies (e.g., X-ray crystallography, SPR, or ITC) alongside the non-chlorinated variant to quantify the contribution of the chlorine atom to binding affinity and selectivity. The TPSA of 61.8 Ų suggests moderate membrane permeability potential [2].

Antimicrobial Screening of Diphenylacetamide-Functionalized Pyridopyrimidines

The pyrido[1,2-a]pyrimidine scaffold has demonstrated efflux pump inhibitory activity in Pseudomonas aeruginosa when appropriately substituted [3], and diphenylacetamide-containing compounds have been explored as CXCR7 inhibitors and antimicrobial agents. CAS 941923-25-7 can serve as a starting point for evaluating the antimicrobial potential of 3-diphenylacetamide-substituted pyrido[1,2-a]pyrimidines, particularly against Gram-positive and Gram-negative strains, either as a standalone agent or in combination with fluoroquinolones to assess efflux pump inhibition.

Reference Compound for Analytical Method Development and Physicochemical Profiling

With its well-defined molecular formula (C₂₃H₁₈ClN₃O₂), monoisotopic mass (403.1087545 Da), InChI Key (MSZVQHWQUCXBFY-UHFFFAOYSA-N), and computed properties including XLogP3-AA 3.5 and TPSA 61.8 Ų [2], this compound is suitable as a reference standard for HPLC-MS method development, log D determination, and plasma protein binding assays in the context of pyrido[1,2-a]pyrimidine-focused medicinal chemistry campaigns.

Quote Request

Request a Quote for N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,2-diphenylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.